Home > Products > Screening Compounds P146934 > 2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide -

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide

Catalog Number: EVT-3669832
CAS Number:
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    4-(4-Methyl-2-pyridylazo)resorcinol (4-Me PAR)

    • Compound Description: 4-(4-Methyl-2-pyridylazo)resorcinol, abbreviated as 4-Me PAR, is an N,N,O-terdentate ligand. [] Its acid-dissociation behavior when complexed with transition metals like Mn(II), Ni(II), Pd(II), and Co(III) has been studied. []
    • Relevance: While 4-Me PAR does not share a direct structural resemblance to N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, both compounds feature a 4-methyl-2-pyridinyl group. The research on 4-Me PAR highlights the use and chemical behavior of this specific pyridine derivative in coordination chemistry. []

    N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)

    • Compound Description: AACBA is a recognized P2X7 antagonist. [] It exhibits potent inhibition of both human P2X7-mediated calcium flux and quinolinium uptake. [] AACBA has demonstrated efficacy in preclinical models of pain and inflammation. []
    • Relevance: Although structurally dissimilar to N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, AACBA's characterization as a P2X7 antagonist is noteworthy. This information underscores the biological relevance of targeting receptors like P2X7, potentially inspiring investigations into the receptor activity profiles of compounds like N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide. []

    2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    • Compound Description: DU 125530 is a selective and silent antagonist of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor. [] Its development stems from the implication of 5-HT(1A) receptors in conditions like anxiety and depression. []
    • Relevance: Though structurally distinct from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, DU 125530's role as a 5-HT(1A) receptor antagonist is significant. This highlights the therapeutic potential of targeting specific receptors, encouraging further exploration of compounds like N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide for potential interactions with similar or related biological targets. []

    (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

    • Compound Description: BMS-986169 functions as a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). [] It exhibits high binding affinity for the GluN2B subunit and selectively inhibits GluN2B receptor function. [] BMS-986169 is being explored as a potential treatment for treatment-resistant depression. []
    • Relevance: While BMS-986169 and N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide are structurally diverse, BMS-986169's interaction with the GluN2B receptor is relevant. This example showcases the potential of small molecules to modulate important neurological targets, suggesting avenues for investigating the receptor binding profiles and potential therapeutic applications of structurally distinct compounds like N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide. []

    2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide (1)

    • Compound Description: Compound 1 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. [] Unlike indomethacin, it does not cause ulcers and possesses anti-inflammatory properties. [] Compound 1 is primarily metabolized by cytochrome P4503 A4/2D6. []
    • Relevance: Despite structural differences from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, compound 1’s classification as a COX-2 inhibitor with a defined metabolic pathway is important. This emphasizes the value of understanding metabolic stability in drug design and suggests the need to evaluate the metabolic profile of structurally distinct compounds like N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide for potential therapeutic applications. []

    N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

    • Compound Description: Acrizanib is a small molecule VEGFR-2 inhibitor. [] It demonstrates potent efficacy in rodent models of choroidal neovascularization (CNV) and shows potential as a topical ocular therapy for neovascular age-related macular degeneration. []
    • Relevance: Although structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, Acrizanib’s development highlights the use of in vivo models to investigate efficacy and assess structure-activity relationships for topical administration. This approach could provide valuable insights for exploring the potential of N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide or its derivatives as candidates for topical drug delivery. []

    N-(2-(2-(3-methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide (BMS-337197)

    • Compound Description: BMS-337197 is a novel inhibitor of inosine monophosphate dehydrogenase (IMPDH). []
    • Relevance: While the structures of BMS-337197 and N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide differ significantly, the identification of BMS-337197 as a novel IMPDH inhibitor is noteworthy. [] This finding emphasizes the ongoing search for new inhibitors of key enzymes like IMPDH. Given the importance of IMPDH in nucleotide biosynthesis, exploring the inhibitory potential of compounds like N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide against IMPDH or related enzymes could be of interest. []

    3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

    • Compound Description: ABT-670 serves as an orally bioavailable dopamine D4 agonist, displaying excellent oral bioavailability in preclinical models. [] Its development aimed to address erectile dysfunction. []
    • Relevance: While ABT-670's structure differs from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the focus on enhancing oral bioavailability is notable. [] The success in improving this property for ABT-670 emphasizes its importance in drug development. This suggests that evaluating and optimizing the pharmacokinetic properties, including oral bioavailability, of compounds like N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide would be crucial for their potential translation into therapeutic agents. []

    (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

    • Compound Description: This compound is a novel entity that has undergone DFT/B3LYP method optimization to analyze its molecular structure and stability. []
    • Relevance: Although structurally distinct from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the utilization of DFT studies on this compound highlights the importance of computational methods in understanding molecular properties and interactions. Similar computational approaches could be employed to gain deeper insights into the structural features, stability, and potential binding interactions of N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide. []

    N-[1-[4-(4-fluorophenoxy)butyl]-piperidinyl]-N-methyl-2-benzothiazolamine (R 56865)

    • Compound Description: R 56865 is known to inhibit both Na+/H+ exchange and Na+/Ca2+ exchange processes. []
    • Relevance: Although structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, R 56865's effects on ion exchange processes are notable. These processes are fundamental to various cellular functions. Therefore, investigating if N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide or its analogs exhibit any influence on ion channels or transporters, particularly those involved in sodium or calcium homeostasis, could be of interest. []

    N,N′-(hexane-1,6-diyl)bis(N-((1-aryl/alkyl-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzenesulfonamide)

    • Compound Description: This set comprises thirteen novel bis-1,2,3-triazole derivatives that have displayed promising antibacterial and antioxidant properties. []
    • Relevance: While these derivatives share some structural motifs with N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, particularly the presence of sulfonamide and substituted aromatic rings, their primary relevance lies in showcasing the versatility of bis-1,2,3-triazole scaffolds as pharmacophores. Their notable antibacterial and antioxidant activities underscore the potential of exploring similar structural modifications and scaffold hopping strategies to investigate if N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide analogs can be designed with enhanced biological activity profiles. []

    N-(2-benzothiazolyl)-1-methyl-1-(4-O-β-D-glucopyranosyloxyphenyl)azomethines

    • Compound Description: This compound group is synthesized through a multi-step process involving the interaction of 2,3,4,6-tetraacetyl-a-D-glucopyranosyl bromide and potassium salt of N-(2-benzothiazolyl)-1-methyl-(4'-hydroxyphenyl)azomethines, followed by deacetylation. []
    • Relevance: Though these compounds differ structurally from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, their synthesis strategy, involving glycosylation and subsequent deprotection, offers valuable insights into modifying and diversifying structures. [] Exploring similar synthetic routes could be beneficial in derivatizing N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, potentially influencing its physicochemical properties and biological activities. []

    Bis(2-{[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methylsulfanyl}-1H,3H +-benzimidazolium) 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate

    • Compound Description: This compound is a salt composed of two lansoprazole intermediate cations and a chloranilic acid dianion. []
    • Relevance: Though structurally dissimilar to N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the presence of a substituted pyridine ring in this salt structure, albeit in a different chemical environment, emphasizes the recurrence of pyridine moieties in various chemical contexts. [] This suggests that exploring the effects of diverse substituents and chemical modifications on the pyridine ring of N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide could be a viable approach for modulating its properties. []

    N-[p-{3′-(2′-Aryl-4′-oxo-1′,3′-thiazolyl)}diphenyl] -7-hydroxy-4-methyl-2-oxoquinolines (4a-e)

    • Compound Description: These compounds were synthesized from resorcinol in a multistep process. [] These compounds were synthesized as potential anti-Japanese encephalitis virus (JEV) agents. []
    • Relevance: While structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the synthesis and evaluation of 4a-e as potential anti-JEV agents highlight the exploration of diverse chemical scaffolds for antiviral drug discovery. [] This approach encourages investigating N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide for any potential antiviral properties, either intrinsically or through structural modifications, especially given the ongoing need for novel antiviral therapies. []

    N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide

    • Compound Description: This compound, when impregnated into a hydrous zirconium oxide matrix, forms a composite material that efficiently removes Ni(II) from aqueous solutions. []
    • Relevance: Although structurally distinct from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, this compound's ability to bind metal ions is intriguing. [] This characteristic raises the possibility of exploring whether N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, with its various nitrogen and oxygen atoms, exhibits any metal-chelating properties. Understanding such interactions could provide insights into its potential behavior in biological systems or environmental applications. []

    d-3-Methyl-N-methylmorphinan

    • Compound Description: This morphinan derivative exhibits antitussive properties and is synthesized from N-methyl-5,6,7,8-tetrahydroisoquinolinium bromide. [] It shows higher potency and lower toxicity compared to dextromethorphan. []
    • Relevance: Although structurally distinct from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the development of d-3-methyl-N-methylmorphinan as a potent and safer antitussive agent underscores the significance of exploring structural analogs and derivatives in medicinal chemistry. [] This example suggests that investigating potential medicinal applications of N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide through structural modifications, particularly those inspired by pharmacophoric elements found in known drugs, could be of interest. []

    2-methyl-5-nitro-N-(4-(3-(2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide (N-2)

    • Compound Description: N-2 is synthesized through a multistep reaction involving 4-chloroaniline and 1-(4-hydroxyphenyl)ethanone. [] N-2, along with its precursor chalcone derivatives (N-1), were studied for antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. []
    • Relevance: Although structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the antimicrobial studies conducted on N-2 and its precursors underscore the value of evaluating compounds with similar structural motifs, such as sulfonamides and substituted aromatic rings, for potential antimicrobial activity. [] These findings suggest that N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide or its derivatives could be of interest for exploring potential antimicrobial applications. []

    2-methyl-5-nitro-N-(4-(3-(2-oxo-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl)phenoxy)phenyl)benzenesulfonamide (N-2)

    • Compound Description: This compound is synthesized via a multistep reaction pathway, starting with 4-chloroaniline and culminating in a condensation reaction with urea (NH2CONH2). [] It has undergone evaluation for its antimicrobial activity. []
    • Relevance: While structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, this compound, designated as N-2, highlights the use of urea in constructing heterocyclic systems, particularly pyrimidinones. [] This approach could inspire synthetic strategies for modifying N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide by introducing similar heterocyclic moieties, potentially influencing its biological activity or physicochemical properties. []

    N,N-di-n-propyl-(N(1)-methyl-2-(4'-nitrophenyl)indol-3-yl)glyoxylamide (31)

    • Compound Description: This compound demonstrates high affinity for the 18 kDa translocator protein (TSPO). []
    • Relevance: Although structurally distinct from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, compound 31's high affinity for TSPO makes it a valuable lead compound for developing novel TSPO radioligands as biomarkers of neuroinflammation. [] This highlights the potential of exploring various chemical scaffolds, including those similar to N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, for their ability to target TSPO, a protein implicated in several neurological disorders. []

    Methyl N-(haloacetyl)anthranilates

    • Compound Description: These compounds, specifically methyl N-(bromoacetyl)anthranilate (4) and methyl N-(chloroacetyl)anthranilate (6), are involved in ring closure reactions with ammonia to form heterocyclic compounds, including benzodiazepinediones and quinazolinones. []
    • Relevance: While structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, these compounds and their reactions highlight the use of haloacetyl groups as reactive handles for constructing heterocycles. [] This approach could inspire synthetic strategies for modifying N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide by incorporating haloacetyl groups, potentially leading to novel heterocyclic derivatives with altered physicochemical properties and biological activities. []

    Dimethyldi(2-pyridyl)borato (dmdpb) platinum(II) complexes

    • Compound Description: These complexes, including (dmdpb)Pt(II)Me(SMe(2)) (1) and (dmdpb)Pt(II)(L)(SMe(2))(+), where L = MeOH (2) or MeCN (3), are organometallic compounds used to study B-to-Pt methyl group migration and C-O bond formation upon oxidation. []
    • Relevance: Although structurally dissimilar to N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, these platinum(II) complexes emphasize the significance of organometallic chemistry and the use of transition metal complexes in catalysis and bond activation processes. [] While not directly related to the target compound, this research highlights the broader context of organometallic chemistry and its potential applications in various fields, including medicinal chemistry and materials science. []

    3-methyl-4-(N-phenyl amido)piperidines

    • Compound Description: This group includes a series of analgesics, some of which have a very short duration of action (e.g., compounds 40, 43, 47, 57). []
    • Relevance: Though structurally distinct from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the research on these piperidine derivatives underscores the importance of duration of action as a key pharmacological parameter, especially in the development of analgesics. [] This emphasizes the need to consider the pharmacokinetic profiles of compounds like N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, beyond just their binding affinity or in vitro activity, for any potential therapeutic applications. []

    (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

    • Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide receptor (CGRP). [] Its development was driven by the implication of CGRP in migraine pathogenesis. [] BMS-694153 exhibits promising characteristics, including good intranasal bioavailability, favorable toxicology profiles, and notable aqueous solubility. []
    • Relevance: Though structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the successful development of BMS-694153 as a CGRP antagonist highlights the importance of addressing key drug-like properties, including potency, toxicology, and solubility. [] This example underscores that a comprehensive evaluation of these factors, in addition to the structural features, is crucial in guiding the development of compounds like N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide toward potential therapeutic candidates. []

    N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide

    • Compound Description: This compound features an intramolecular N—H⋯O hydrogen bond that forms an S(6) ring motif, as revealed by its crystal structure analysis. []
    • Relevance: While structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the presence of a naphthalene ring system in this compound, albeit in a different substitution pattern, highlights the use of naphthalene as a common aromatic scaffold in various chemical entities. [] This suggests that modifying the naphthalene moiety of N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, such as exploring different substitution patterns or introducing heteroatoms, could be a viable strategy for structure-activity relationship studies and potentially modulating its physicochemical properties. []

    1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole Difumarate (KG-2413)

    • Compound Description: KG-2413 is an antiallergic compound. [, ] Significant interspecies differences in its metabolism have been observed. [, ] In rats, the major metabolic pathways involve 5-hydroxylation, 6-hydroxylation, and conjugation, while in guinea pigs, N-oxidation is the predominant route. [, ]
    • Relevance: Though structurally dissimilar to N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the extensive metabolic studies conducted on KG-2413 emphasize the importance of understanding species-specific metabolism in drug discovery and development. [, ] This understanding is crucial for extrapolating preclinical findings to humans and designing drugs with optimal metabolic profiles. This emphasizes the need to investigate the metabolic fate of compounds like N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide in different species, especially if it's intended for therapeutic use. [, ]

    Ring-Substituted Methyl 2-Cyano-3-Phenyl-2-Propenoates

    • Compound Description: This group encompasses electrophilic trisubstituted ethylenes with various substituents (R) on the phenyl ring. [] These compounds have been copolymerized with styrene. []
    • Relevance: Although structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the copolymerization studies with styrene illustrate the potential of modifying monomers to tune the properties of resulting polymers. [] While not directly applicable to the target compound, this concept of using structural modifications to alter material properties could inspire synthetic strategies for creating polymeric materials containing N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide or its derivatives, potentially leading to novel applications in materials science. []

    4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl-p-iodobenzamido)ethyl]piperazines (p-MPPI)

    • Compound Description: This is a class of compounds designed to target the 5-HT1A receptor. [] The research aimed to develop irreversible binding agents and photoaffinity labeling compounds for this receptor. []
    • Relevance: Though structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the development of p-MPPI derivatives highlights the use of chemical tools, such as irreversible binders and photoaffinity labels, in studying receptor pharmacology. [] This approach could provide valuable information about the target receptor's binding site and aid in the design of more selective and potent ligands. It suggests the potential of exploring similar strategies to study the interactions of N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide or its derivatives with their potential biological targets. []

    Low-molecular-weight poly(imide-amide)s

    • Compound Description: These polymers are synthesized using a mixture of 4,4′-methylenedi(phenyl isocyanate) (M), trimellitic acid anhydride (T), and benzoic acid (B) in N-methyl-2-pyrrolidone (NMP) as the solvent. [] The synthesis often results in structural defects within the polymer chains. []
    • Relevance: While structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the synthesis of these poly(imide-amide)s and the analysis of their structural defects highlight the complexities associated with polymer chemistry and the importance of understanding reaction mechanisms to control polymer structure and properties. [] While not directly related to N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, this research emphasizes the challenges in polymer synthesis and characterization. []

    (+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohept-5,10-imine maleate (MK-801)

    • Compound Description: MK-801 is an antagonist of the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor. [] It exhibits voltage-dependent blocking actions by binding to a site associated with the NMDA receptor-ionophore complex. []
    • Relevance: Although structurally distinct from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, MK-801’s characterization as an NMDA receptor antagonist is significant. This information highlights the biological relevance of targeting the glutamatergic system, particularly the NMDA receptor, which is implicated in various neurological processes. This connection might inspire further investigations into the potential interactions of compounds like N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, or its analogs, with glutamate receptors or related targets in the central nervous system. []

    (RS)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid (2-Me-Tet-AMPA)

    • Compound Description: This compound acts as a selective agonist at AMPA receptors, exhibiting significantly higher potency compared to AMPA itself. [] Notably, the (S)-enantiomer of 2-Me-Tet-AMPA displays a high degree of subunit selectivity for AMPA receptors, particularly GluR3o and GluR4o. []
    • Relevance: While structurally different from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the pharmacological profile of 2-Me-Tet-AMPA, specifically its selectivity for AMPA receptor subtypes, underscores the importance of stereochemistry in drug action. This finding highlights the need to consider stereochemical aspects when investigating the biological activity of N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, as different enantiomers or diastereomers may interact differently with biological targets. []
    • Compound Description: These compounds have been investigated for their carcinogenic potential. [, ] Studies have shown that they can alkylate nucleic acids, leading to the formation of 7-methylguanine, a critical event associated with carcinogenesis. [, ]
    • Relevance: While structurally dissimilar to N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the research on these carcinogenic compounds emphasizes the importance of assessing the safety and potential toxicity of any novel compound, especially if intended for therapeutic use. [, ] Even if N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide does not directly resemble these carcinogens, understanding the mechanisms of DNA damage and mutation caused by alkylating agents is crucial in drug development to avoid unintended adverse effects. [, ]
  • 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

    • Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-Abelson (BCR-ABL) kinase. [] It exhibits efficacy against the T315I gatekeeper mutant, which is resistant to other BCR-ABL inhibitors. []
    • Relevance: While structurally distinct from N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, the discovery of AP24534 as a potent BCR-ABL kinase inhibitor, particularly its effectiveness against the T315I mutant, highlights the importance of targeting specific mutations in drug-resistant cancers. [] This example demonstrates the power of structure-guided design and the development of

Properties

Product Name

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide

IUPAC Name

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C19H19N3O3S/c1-14-9-10-20-18(11-14)21-19(23)13-22(2)26(24,25)17-8-7-15-5-3-4-6-16(15)12-17/h3-12H,13H2,1-2H3,(H,20,21,23)

InChI Key

MPHGAIFSWHRUGZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.